molecular formula C6H6BrClO2S2 B2433849 4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride CAS No. 1520470-73-8

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride

Cat. No.: B2433849
CAS No.: 1520470-73-8
M. Wt: 289.59
InChI Key: LUNIRDJAHKLVGG-UHFFFAOYSA-N
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Description

“4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1520470-73-8 . It has a molecular weight of 289.6 .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The Inchi Code is 1S/C6H6BrClO2S2/c1-3-5(7)6(4(2)11-3)12(8,9)10/h1-2H3 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2,5-dimethylthiophene-3-sulfonyl chloride is a versatile compound utilized in various chemical syntheses. It has been employed in the development of sulfonamide-derived ligands and their transition metal complexes, which have shown notable antibacterial and antifungal activities. These complexes were characterized through various methods, including magnetic susceptibility and conductivity measurements, spectral analysis, and X-ray diffraction, demonstrating their potential in medicinal chemistry (Chohan & Shad, 2011).

Photostabilization of Materials

The compound has been utilized in the synthesis of novel thiophene derivatives used as photostabilizers for rigid poly(vinyl chloride) (PVC). These synthesized thiophenes effectively reduced the photodegradation level of PVC films, enhancing their durability and lifespan. This highlights the compound's significant role in improving material properties and potential applications in industrial material science (Balakit et al., 2015).

Synthesis of Novel Compounds

A wide array of research indicates the use of this compound in synthesizing various novel compounds with potential applications in different fields. For instance, its role in the synthesis of zinc phthalocyanine with high singlet oxygen quantum yield, which is crucial for photodynamic therapy applications in treating cancer, demonstrates its importance in pharmaceutical and therapeutic research (Pişkin, Canpolat, & Öztürk, 2020). Additionally, its involvement in the development of a novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, showcases its significance in synthetic chemistry, offering a versatile reagent for various chemical transformations (Leng & Qin, 2018).

Catalyst and Reagent in Synthesis

The compound has also been reported in the synthesis and complexation behavior of bidentate Lewis acids, showcasing its utility as a catalyst and reagent in the synthesis of complex molecular structures. These compounds have been characterized using various methods, including NMR, elemental analysis, and X-ray crystallography, illustrating the compound's role in advancing research in organometallic chemistry (Sa et al., 2021).

Properties

IUPAC Name

4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClO2S2/c1-3-5(7)6(4(2)11-3)12(8,9)10/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNIRDJAHKLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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